VU0650786 -

VU0650786

Catalog Number: EVT-2733317
CAS Number:
Molecular Formula: C18H15ClFN5O2
Molecular Weight: 387.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

VU0650786 is a selective negative allosteric modulator of the metabotropic glutamate receptor 3, known for its potential therapeutic applications in neuropsychiatric disorders. This compound has garnered attention due to its ability to modulate synaptic plasticity and cognitive functions, making it a valuable tool in neuroscience research.

Source

VU0650786 was developed through a series of studies aimed at optimizing the modulation of metabotropic glutamate receptors, particularly focusing on the mGlu3 subtype. Its synthesis and characterization have been documented in various scientific publications, highlighting its pharmacological properties and potential applications in vivo.

Classification

VU0650786 belongs to the class of compounds known as negative allosteric modulators. These compounds bind to sites on receptors distinct from the active site, altering receptor activity without directly blocking the binding of the primary neurotransmitter, glutamate.

Synthesis Analysis

Methods

The synthesis of VU0650786 involves a multi-step process that has been refined over time to enhance yield and reduce complexity. The original synthesis required nine steps, which included various chemical reactions such as nucleophilic substitutions and coupling reactions.

Technical Details

  1. Starting Materials: The synthesis begins with commercially available precursors, including phenoxyacetone.
  2. Key Reactions:
    • Formation of sodium enolate from phenoxyacetone followed by treatment with diethyl carbonate to yield diketone intermediates.
    • Reaction with hydrazine to form hydrazones, which are then subjected to N-alkylation via Mitsunobu reactions.
    • Copper-mediated coupling reactions for N-arylation with aryl halides to introduce aromatic substituents.

These methods have been optimized for efficiency and yield, allowing for the production of VU0650786 in fewer steps while maintaining high purity levels.

Molecular Structure Analysis

Structure

VU0650786 features a complex molecular structure characterized by a dihydropyrazolo[1,5-a]pyrazine core. The structural formula includes various functional groups that contribute to its pharmacological activity.

Data

  • Molecular Formula: C₁₄H₁₈N₄O₂
  • Molecular Weight: 278.32 g/mol
  • Key Structural Features:
    • A chiral center that influences its interaction with the mGlu3 receptor.
    • Functional groups that enhance solubility and bioavailability.
Chemical Reactions Analysis

Reactions

The synthesis of VU0650786 involves several key chemical transformations:

  1. Formation of Diketone Intermediates: Achieved through an enolate reaction with diethyl carbonate.
  2. Hydrazone Formation: Utilizing hydrazine to react with diketones.
  3. Mitsunobu Reaction: Employed for N-alkylation, allowing for the introduction of chiral alcohols.
  4. Copper-Mediated Coupling: Facilitates N-arylation, crucial for building the aromatic framework of VU0650786.

Technical Details

These reactions are performed under controlled conditions to optimize yields and minimize by-products. Techniques such as microwave heating have been utilized to enhance reaction rates and efficiency.

Mechanism of Action

Process

VU0650786 acts as a negative allosteric modulator at the mGlu3 receptor, influencing its conformation and activity. By binding to an allosteric site, it alters the receptor's response to glutamate without directly inhibiting glutamate binding.

Data

  • IC₅₀ Values: VU0650786 has demonstrated an IC₅₀ value of approximately 392 nM at mGlu3 receptors, indicating its potency as a modulator.
  • Functional Impact: Studies have shown that activation of mGlu3 receptors can enhance cognitive functions and synaptic plasticity in hippocampal neurons.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline compound.
  • Solubility: Demonstrates good solubility in organic solvents, which aids in its formulation for biological studies.

Chemical Properties

  • Stability: Maintains stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Exhibits reactivity typical of compounds containing nitrogen heterocycles, allowing for further derivatization if needed.
Applications

VU0650786 is primarily utilized in scientific research focusing on:

  • Neuroscience Studies: Investigating the role of mGlu3 receptors in synaptic plasticity and cognitive processes.
  • Pharmacological Research: Exploring potential therapeutic applications in treating neuropsychiatric disorders such as anxiety and depression.
  • Behavioral Studies: Assessing cognitive enhancement effects in animal models through modulation of glutamatergic signaling pathways.
Introduction to Metabotropic Glutamate Receptor Subtype 3 Modulation in Neuropsychiatric Disorders

Role of Group II Metabotropic Glutamate Receptors in Central Nervous System Pathophysiology

Group II metabotropic glutamate receptors, comprising metabotropic glutamate receptor subtype 2 and metabotropic glutamate receptor subtype 3, are class C G protein-coupled receptors that inhibit adenylate cyclase activity upon activation. These receptors regulate glutamatergic neurotransmission, synaptic plasticity, and neuroinflammation. Metabotropic glutamate receptor subtype 3 exhibits a distinct neuroanatomical distribution, localized to astrocytes, presynaptic terminals, and postsynaptic neuronal elements across corticolimbic circuits. This positions metabotropic glutamate receptor subtype 3 as a critical modulator of tripartite synaptic function and neuronal-glial communication [3] [5] [7].

Abnormalities in metabotropic glutamate receptor subtype 3 signaling are implicated in multiple neuropsychiatric conditions. Preclinical evidence demonstrates that reduced metabotropic glutamate receptor subtype 3 function enhances stress resilience in rodent models of depression, while its activation modulates β-adrenergic receptor-mediated cyclic adenosine monophosphate accumulation in astrocytes, thereby influencing hippocampal synaptic plasticity and memory consolidation. Furthermore, polymorphisms in the GRM3 gene (encoding metabotropic glutamate receptor subtype 3) are associated with schizophrenia, Parkinson disease, and major depressive disorder, underscoring its pathophysiological significance [3] [7] [9].

Table 1: Functional Distribution and Therapeutic Implications of Group II Metabotropic Glutamate Receptors

Receptor SubtypeCellular LocalizationKey Physiological RolesAssociated Disorders
Metabotropic glutamate receptor subtype 2Predominantly neuronal presynaptic terminalsInhibits glutamate release, modulates synaptic plasticityAnxiety, schizophrenia
Metabotropic glutamate receptor subtype 3Astrocytes, pre/postsynaptic neurons, microgliaRegulates neurotrophic factor release (e.g., glial cell line derived neurotrophic factor, transforming growth factor-β), modulates synaptic strength, shapes neuroinflammationDepression, schizophrenia, Parkinson disease

Therapeutic targeting of these receptors focuses on their ability to correct glutamate dyshomeostasis—a feature central to neurodegenerative and psychiatric conditions. Unlike ionotropic glutamate receptors, group II metabotropic glutamate receptors provide subtler neuromodulation without risks of excitotoxicity, making them attractive drug targets [3] [7].

Rationale for Selective Metabotropic Glutamate Receptor Subtype 3 Negative Allosteric Modulation in Therapeutic Development

Selective negative allosteric modulation of metabotropic glutamate receptor subtype 3 represents a mechanistically novel approach for treating neuropsychiatric disorders. Traditional orthosteric agonists non-selectively activate both metabotropic glutamate receptor subtype 2 and metabotropic glutamate receptor subtype 3, obscuring their distinct functions. Crucially, metabotropic glutamate receptor subtype 3 inhibition demonstrates unique therapeutic effects:

  • Antidepressant and Anxiolytic Efficacy: VU0650786 administration (30 milligram per kilogram intraperitoneally) reduces passive coping in rodent forced swim and tail suspension tests, indicating antidepressant-like activity. It also reverses social defeat stress-induced anhedonia in sucrose preference tests [1] [2] [8].
  • Neuroplasticity Enhancement: VU0650786 increases the proportion of c-Fos-positive cells in cortical regions and potentiates synaptic strength in specific neuronal subpopulations. It also attenuates thalamocortical long-term depression—a plasticity phenotype linked to depressive states [1] [3].
  • Neuroinflammation Regulation: Genetic deletion of metabotropic glutamate receptor subtype 3 exacerbates microglial activation and nigrostriatal degeneration in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinsonism. Conversely, selective negative allosteric modulators may indirectly mitigate neuroinflammation by blocking metabotropic glutamate receptor subtype 3-mediated pro-inflammatory pathways [9].

Structural studies reveal that the metabotropic glutamate receptor subtype 3 allosteric binding pocket exhibits key differences from metabotropic glutamate receptor subtype 2, enabling subtype-selective drug design. Cryogenic electron microscopy analyses confirm that VU0650786 binds within the transmembrane domain of metabotropic glutamate receptor subtype 3, with critical interactions at residues Tryptophan⁷⁸² and Phenylalanine⁶⁵². Mutagenesis of these residues reduces VU0650786 potency by over 23-fold, validating the precision of its binding mode [5].

Historical Limitations of Non-selective Metabotropic Glutamate Receptor Subtype 2/Metabotropic Glutamate Receptor Subtype 3 Antagonists and the Need for Subtype-Specific Agents

Early pharmacological tools targeting group II metabotropic glutamate receptors lacked subtype selectivity, limiting mechanistic understanding and therapeutic application. Orthosteric antagonists like LY341495 inhibit both metabotropic glutamate receptor subtype 2 and metabotropic glutamate receptor subtype 3 with similar potency, obscuring their individual contributions to behavioral outcomes [2] [3]. This limitation is critical because these receptors often exert opposing effects:

  • Metabotropic glutamate receptor subtype 3 activation enhances cortical long-term potentiation and cognitive flexibility, whereas metabotropic glutamate receptor subtype 2 activation suppresses excitatory transmission.
  • Metabotropic glutamate receptor subtype 3 deletion exacerbates neurotoxicity in Parkinsonian models, while metabotropic glutamate receptor subtype 2 deletion is neuroprotective [9].

Properties

Product Name

VU0650786

IUPAC Name

(7R)-2-[(5-chloropyridin-2-yl)oxymethyl]-5-(2-fluoropyridin-3-yl)-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one

Molecular Formula

C18H15ClFN5O2

Molecular Weight

387.8 g/mol

InChI

InChI=1S/C18H15ClFN5O2/c1-11-9-24(14-3-2-6-21-17(14)20)18(26)15-7-13(23-25(11)15)10-27-16-5-4-12(19)8-22-16/h2-8,11H,9-10H2,1H3/t11-/m1/s1

InChI Key

RXRVCJFGSOVYLG-LLVKDONJSA-N

SMILES

CC1CN(C(=O)C2=CC(=NN12)COC3=NC=C(C=C3)Cl)C4=C(N=CC=C4)F

Solubility

not available

Canonical SMILES

CC1CN(C(=O)C2=CC(=NN12)COC3=NC=C(C=C3)Cl)C4=C(N=CC=C4)F

Isomeric SMILES

C[C@@H]1CN(C(=O)C2=CC(=NN12)COC3=NC=C(C=C3)Cl)C4=C(N=CC=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.